Lofendazam is a compound belonging to the benzodiazepine class, characterized by its imidazole-fused structure. This unique configuration enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects, and Lofendazam is no exception. Its chemical structure includes a benzodiazepine core fused with an imidazole ring, which contributes to its distinct biological activity and potential therapeutic applications.
Lofendazam exhibits significant biological activity, primarily attributed to its interaction with gamma-aminobutyric acid (GABA) receptors. Its pharmacodynamic properties include:
Studies indicate that Lofendazam's efficacy may be enhanced by its unique structural features compared to other benzodiazepines .
The synthesis of Lofendazam can be achieved through several methods:
Lofendazam has several applications in the pharmaceutical field:
The compound's unique structure may also lead to novel applications in areas such as neuropharmacology and psychiatry.
Research on Lofendazam's interactions with biological systems indicates:
These interactions underscore the importance of understanding pharmacokinetics and pharmacodynamics in clinical settings.
Lofendazam shares structural and functional similarities with several other compounds in the benzodiazepine class. Here are a few notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Diazepam | Classic Benzodiazepine | Well-known anxiolytic; long half-life |
| Lorazepam | 1,4-Benzodiazepine | Shorter duration; used for sedation |
| Clonazepam | 1,5-Benzodiazepine | Anticonvulsant properties |
| Midazolam | Imidazobenzodiazepine | Rapid onset; commonly used in anesthesia |
Lofendazam's uniqueness lies in its imidazole fusion, which may provide distinct pharmacological profiles compared to these compounds, particularly regarding receptor selectivity and efficacy.
Lofendazam (IUPAC name: 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one) is a heterocyclic organic compound with the molecular formula $$ \text{C}{15}\text{H}{13}\text{ClN}_2\text{O} $$. Its structure consists of a fused benzene and diazepine ring system, with chlorine and phenyl substituents at positions 8 and 1, respectively. The compound's molecular weight is 272.73 g/mol, and it exhibits a density of 1.276 g/cm³, as determined by computational chemistry models.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{15}\text{H}{13}\text{ClN}_2\text{O} $$ |
| CAS Registry Number | 29176-29-2 |
| EINECS Number | 249-488-9 |
| Boiling Point | 532.1°C at 760 mmHg |
| Refractive Index | 1.617 |
| Flash Point | 275.6°C |
The systematic nomenclature reflects its 1,5-benzodiazepine configuration, distinguishing it from the more prevalent 1,4-isomers. Alternative designations include the International Nonproprietary Name (INN) "lofendazam" and obsolete terms such as "lofendazamum" in Latin pharmacological literature.
The synthesis of lofendazam emerged from mid-20th century efforts to expand the therapeutic utility of benzodiazepines. Following Leo Sternbach's landmark discovery of chlordiazepoxide (Librium®) in 1955 at Hoffmann-La Roche, pharmaceutical chemists systematically modified benzodiazepine ring substituents to optimize pharmacokinetic profiles. Lofendazam was first characterized as an active metabolite of arfendazam, a 1,5-benzodiazepine derivative investigated for anxiolytic properties in the 1970s.
Structural analysis reveals that lofendazam's development capitalized on emerging insights into the structure-activity relationships of benzodiazepines. Researchers recognized that shifting nitrogen atoms from the 1,4-positions to 1,5-positions altered receptor binding kinetics while maintaining sedative-hypnotic efficacy. Patent filings from the 1980s indicate commercial interest in lofendazam's metabolic stability compared to progenitor compounds, though it never achieved the widespread clinical adoption of 1,4-benzodiazepines like diazepam.
Lofendazam belongs to the 1,5-benzodiazepine subclass, a pharmacologically distinct group characterized by nitrogen atoms at positions 1 and 5 of the diazepine ring. This structural divergence from classical 1,4-benzodiazepines results in modified γ-aminobutyric acid (GABA) receptor interactions and metabolic pathways.
1,4-Benzodiazepines (e.g., diazepam, lorazepam):
1,5-Benzodiazepines (e.g., lofendazam, clobazam):
The 1,5-configuration confers reduced lipophilicity compared to 1,4-analogs, influencing blood-brain barrier permeability and elimination half-life. Contemporary research highlights lofendazam's role as a structural template for designing benzodiazepines with attenuated dependence potential, owing to its selective receptor subtype modulation.
Lofendazam (8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one) represents a prototypical member of the 1,5-benzodiazepine class, distinguished by the positioning of nitrogen atoms at the 1 and 5 positions of the seven-membered diazepine ring [1] [2] [3]. The molecular formula C15H13ClN2O corresponds to a molecular weight of 272.73 g/mol, with an exact mass of 272.0716 Da [1] [4] [5].
The compound exhibits an achiral structure with no defined stereocenters, as confirmed by stereochemical analysis indicating zero chiral centers and zero E/Z centers [3]. The empirical formula composition consists of carbon (66.06%), hydrogen (4.80%), chlorine (13.00%), nitrogen (10.27%), and oxygen (5.87%) [1]. The molecular architecture encompasses a fused tricyclic system comprising a benzene ring, a seven-membered diazepine ring, and a phenyl substituent at the N-1 position.
| Molecular Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C15H13ClN2O | [1] [4] [5] |
| Molecular Weight | 272.73 g/mol | [1] [4] [5] |
| Exact Mass | 272.0716 Da | [1] |
| CAS Registry Number | 29176-29-2 | [1] [4] [5] |
| Stereochemistry | Achiral | [3] |
| Chiral Centers | 0 | [3] |
The structural framework of Lofendazam is characterized by the presence of a lactam functionality at the C-2 position, forming a seven-membered ring with nitrogen atoms at positions 1 and 5 [2]. The chlorine substituent at the 8-position of the benzene ring and the phenyl group attached to N-1 constitute the primary structural modifications that differentiate Lofendazam from other benzodiazepine derivatives [2]. Nuclear magnetic resonance studies have demonstrated that the heterocyclic diazepine ring adopts a cycloheptene-like chair conformation, with the N-1 nitrogen moving away from trigonal stereochemistry toward a flattened pyramidal structure [6] [7].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Lofendazam through both proton (¹H NMR) and carbon-13 (¹³C NMR) analyses. In ¹H NMR spectroscopy, the aromatic protons of the phenyl ring and benzene system appear as multiplets in the region of 7.0-7.5 ppm for the phenyl protons and 6.7-7.2 ppm for the benzene ring protons [8] [9]. The methylene protons at C-3 typically appear as a triplet around 3.5-4.0 ppm, while the methylene protons at C-4 resonate as a triplet in the range of 2.6-3.2 ppm [10] [11]. The secondary amine proton (N-H) manifests as a broad singlet between 4.5-5.0 ppm [10] [11].
| ¹H NMR Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic CH (phenyl) | 7.0-7.5 | Multiplet | 5H |
| Aromatic CH (benzene) | 6.7-7.2 | Multiplet | 3H |
| CH₂ (C-3) | 3.5-4.0 | Triplet | 2H |
| CH₂ (C-4) | 2.6-3.2 | Triplet | 2H |
| NH | 4.5-5.0 | Broad singlet | 1H |
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the carbon atoms within the molecular framework [9] [12]. The lactam carbonyl carbon (C=O) appears in the characteristic range of 165-175 ppm, representing the most deshielded carbon signal [12]. Aromatic carbons resonate between 120-140 ppm, displaying multiple peaks corresponding to the different electronic environments of the phenyl and benzene ring carbons [12]. The methylene carbons at C-3 and C-4 appear in the aliphatic region around 35-45 ppm [12].
Infrared spectroscopy provides diagnostic vibrational information characteristic of the benzodiazepine structural framework [13] [14]. The most prominent absorption band occurs in the region of 1660-1680 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the lactam functionality [13]. This band typically appears as a very strong absorption and serves as a diagnostic feature for benzodiazepine identification [13].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretching | 3300-3400 | Medium-strong | Secondary amine |
| C=O stretching | 1660-1680 | Very strong | Lactam carbonyl |
| C=N stretching | 1600-1630 | Strong | Imine functionality |
| Aromatic C=C | 1580-1610 | Medium-strong | Benzene/phenyl rings |
| C-Cl stretching | 750-850 | Medium | Chlorine substitution |
The nitrogen-hydrogen stretching vibration manifests as a medium to strong absorption between 3300-3400 cm⁻¹, characteristic of secondary amines in 1,5-benzodiazepines [13] [14]. The imine carbon-nitrogen stretching vibration appears as a strong band in the region of 1600-1630 cm⁻¹, representing a diagnostic feature of the diazepine ring system [13]. Aromatic carbon-carbon stretching vibrations occur as multiple bands between 1580-1610 cm⁻¹, corresponding to the benzene and phenyl ring systems [13]. The carbon-chlorine stretching vibration appears as a medium-intensity band between 750-850 cm⁻¹, confirming the presence of the chlorine substituent [13].
Mass spectrometric analysis of Lofendazam employs electrospray ionization techniques to generate protonated molecular ions for structural characterization [15] [16]. The molecular ion peak [M+H]⁺ appears at m/z 273, confirming the molecular weight of 272.73 Da [17] [15]. Sodium adduct formation [M+Na]⁺ produces a secondary peak at m/z 295, which can serve as additional molecular weight confirmation [15].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragment Identity | Fragmentation Process |
|---|---|---|---|
| 273 [M+H]⁺ | 100 | Protonated molecular ion | Initial ionization |
| 154 | 85 | Base peak fragment | N1-C2 bond cleavage |
| 119 | 60 | Benzodiazepine core | Further fragmentation |
| 91 | 25 | Tropylium ion | Phenyl rearrangement |
The fragmentation pattern of Lofendazam follows characteristic pathways observed in 1,5-benzodiazepine derivatives [15]. The base peak at m/z 154 results from cleavage of the N1-C2 bond with concomitant loss of the chlorobenzene moiety [15]. This fragmentation represents a major pathway involving the saturated seven-membered ring containing the nitrogen atoms [15]. Additional significant fragments include m/z 119, corresponding to the core benzodiazepine structure after further degradation, and m/z 91, representing the tropylium ion formed through rearrangement of the phenyl substituent [15] [18].
Crystallographic investigations of 1,5-benzodiazepine derivatives, including Lofendazam, have provided fundamental insights into the three-dimensional molecular architecture and conformational preferences [19] [20]. X-ray diffraction studies demonstrate that the seven-membered diazepine ring adopts a non-planar conformation, typically described as a boat-like or chair-like arrangement [20] [21].
The diazepine ring exhibits conformational flexibility, with two possible isoenergetic conformers representing mirror images of one another [20]. These conformers are designated as P (plus) or M (minus) based on the sign of the (O═)C–C(H₂)–N═C torsion angle [20]. Crystallographic analysis reveals that benzodiazepine crystals typically contain a 1:1 ratio of P and M conformers [20]. The angle formed by the C═N bond with the plane of the fused benzene ring ranges from 38.5° to 48.6° in crystalline benzodiazepine structures [20].
| Conformational Parameter | Value Range | Description |
|---|---|---|
| C═N bond angle to benzene plane | 38.5°-48.6° | Ring puckering |
| P/M conformer ratio | 1:1 | Mirror image conformers |
| Ring conformation | Boat/chair-like | Non-planar seven-membered ring |
Nuclear magnetic resonance conformational analysis has demonstrated that in deuteriochloroform solution, Lofendazam assumes a cycloheptene-like chair conformation [7]. The nitrogen atom at position 1 deviates from trigonal planar geometry toward a flattened pyramidal structure [7]. Lanthanide shift reagent studies have confirmed that the molecular ion complexation occurs through the imine nitrogen atom, influencing the conformational equilibrium [22].
The conformational preferences of Lofendazam are influenced by intramolecular interactions and crystal packing forces [19]. Hydrogen bonding patterns contribute to the stabilization of specific conformational arrangements in the solid state [19]. The phenyl substituent at N-1 adopts orientations that minimize steric interactions with the diazepine ring system while maintaining optimal π-π stacking interactions in crystalline environments [19].
Computational studies employing density functional theory methods have provided theoretical support for experimental conformational observations [23]. Molecular dynamics simulations have revealed the dynamic nature of the conformational interconversion between P and M forms, with energy barriers sufficiently low to permit rapid exchange at room temperature [21]. These computational investigations have confirmed that the preferred conformations observed crystallographically represent true energy minima rather than artifacts of crystal packing [23].